1-(3-Nitropyridin-2-yl)azepane
Overview
Description
1-(3-Nitropyridin-2-yl)azepane is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an azepane ring
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 3-nitropyridine with azepane under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of the necessary raw materials .
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)azepane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through the formation of reactive intermediates, which can interact with biological targets and pathways .
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)azepane can be compared with other similar compounds, such as:
3-Nitropyridine: Shares the nitro group on the pyridine ring but lacks the azepane ring.
Azepane derivatives: Compounds with similar azepane rings but different substituents on the pyridine ring.
The uniqueness of this compound lies in its combination of the nitro group and azepane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)10-6-5-7-12-11(10)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKPJZAGVYWRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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